![molecular formula C24H18F3NO6S B2757297 3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate CAS No. 1403936-34-4](/img/structure/B2757297.png)

3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

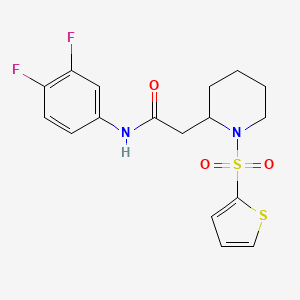

The compound seems to be a derivative of the xanthene and isobenzofuran families . Xanthenes are a group of organic compounds with a tricyclic structure. Isobenzofurans are a type of organic compound that contains a benzene ring fused to a furan ring.

Synthesis Analysis

There is a paper that discusses the synthesis of a similar compound, SPiDER-βGal . This compound is a novel fluorogenic substrate of β-galactosidase (β-gal). The synthesis process involves the use of tyramide signal amplification (TSA), which is heat resistant to multiplexing .Chemical Reactions Analysis

A study has been conducted on a similar compound, 3-oxo-3H-spiro [isobenzofuran-1,9’-xanthene]-3’,6’-diylbis (3-methylbenzenesulfinate) (NAR1), which was found to be an effective corrosion inhibitor for mild steel in hydrochloric acid solution .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthetic Methodologies and Characterizations : The synthesis of related compounds, such as xanthene derivatives and their structural characterizations, has been a subject of study. For example, the synthesis of 3′,6′-Bis(diethylamino)-3H-spiro[2-benzothiophene-1,9′-xanthene]-3-thione demonstrates the intricate procedures involved in creating complex organic compounds, which could have implications for the synthesis of 3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate derivatives (Bing-Yuan Su et al., 2008).

Application in Corrosion Inhibition

Anti-corrosion Applications : The use of xanthene derivatives for corrosion inhibition on steel surfaces in acidic environments demonstrates their potential application in protecting industrial materials. This application is crucial for extending the lifespan of metal-based structures and components in corrosive conditions (N. Arrousse et al., 2020).

Catalytic Applications

Catalysis : The utilization of compounds containing trifluoromethanesulfonate groups in catalysis, such as in acylation reactions, shows the chemical reactivity and utility of these types of compounds in facilitating chemical transformations, which could be relevant for the development of new catalysts or catalytic processes involving this compound or its analogs (K. Ishihara et al., 1996).

Fluorescent Sensing and Imaging

Smart Materials and Sensing : The development of smart coatings for the early detection of steel corrosion, using related fluorescent compounds, highlights the potential of using this compound derivatives in the creation of advanced materials with sensing capabilities. These materials can non-destructively signal maintenance needs before significant damage occurs, showcasing an innovative application in materials science (A. Augustyniak et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds have been used as fluorogenic substrates for enzymes like β-galactosidase .

Mode of Action

The compound is likely to interact with its targets through a mechanism involving the opening of its spirolactam ring . This ring-opening is induced by the interaction with the target enzyme, leading to a change in the compound’s optical properties .

Biochemical Pathways

It’s known that similar compounds are used in fluorescence-based assays, suggesting that they may play a role in signaling pathways where changes in fluorescence can indicate the activation or inhibition of certain biochemical processes .

Pharmacokinetics

Similar compounds are typically designed to be stable under physiological conditions, with properties such as water solubility and resistance to metabolic degradation being important considerations .

Result of Action

The result of the compound’s action is typically a change in fluorescence, which can be measured and used as an indicator of the activity of the target enzyme . This change in fluorescence can provide valuable information about cellular processes at the molecular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can affect the compound’s ionization state and therefore its reactivity. Temperature can influence the rate of enzymatic reactions. The presence of other molecules can also impact the compound’s action, either through direct interactions or by affecting the overall cellular environment .

Eigenschaften

IUPAC Name |

[6'-(ethylamino)-7'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO6S/c1-3-28-19-12-21-18(10-13(19)2)23(16-7-5-4-6-15(16)22(29)33-23)17-9-8-14(11-20(17)32-21)34-35(30,31)24(25,26)27/h4-12,28H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMPBNRXXHZEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C3(C4=C(O2)C=C(C=C4)OS(=O)(=O)C(F)(F)F)C5=CC=CC=C5C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2757214.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)

![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2757224.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2757226.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2757228.png)

![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)

![3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2757236.png)

![2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)